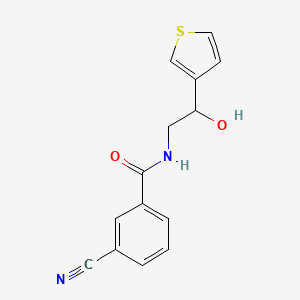![molecular formula C22H20FN7OS B2421899 2-[3-(4-Fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-1-(4-phenylpiperazin-1-yl)ethanone CAS No. 863459-79-4](/img/structure/B2421899.png)
2-[3-(4-Fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-1-(4-phenylpiperazin-1-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a derivative of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine . It has been studied as a potential CDK2 inhibitor, which could be useful in cancer treatment .
Synthesis Analysis
The synthesis of this compound involves the use of hydrazines or hydrazine hydrochlorides to generate intermediates, which are then subjected to microwave-assisted heating under controlled conditions .Molecular Structure Analysis
The molecular formula of this compound is C16H15FN6OS. It has an average mass of 358.393 Da and a monoisotopic mass of 358.101196 Da .Chemical Reactions Analysis
The compound has shown good inhibitory effect with an IC50 values ranging from 0.057 ± 0.003–3.646 ± 0.203 μM compared to sorafenib IC50: 0.184 ± 0.01 μM .Physical And Chemical Properties Analysis
The compound is a yellow solid with a melting point of 328–330 °C. Its 1H NMR (DMSO-d6) shows signals near δ 9.7-9.8 and 9.4-9.5 ppm, assignable to the pyrimidine and the triazole proton, respectively .Aplicaciones Científicas De Investigación
Discovery and Development of PDE1 Inhibitors
A study reported the design and synthesis of a diverse set of compounds, including those related to the specified chemical structure, as inhibitors of phosphodiesterase 1 (PDE1). These compounds have been explored for their potential in treating cognitive impairments associated with neurodegenerative and neuropsychiatric diseases. Notably, the optimization of these novel scaffolds has led to the identification of a clinical candidate with picomolar inhibitory potency against PDE1, demonstrating significant selectivity and efficacy in vivo. This research highlights the potential of such compounds in addressing cognitive deficits and various central nervous system disorders (Li et al., 2016).
Novel Inhibitors of 15-Lipoxygenase
Another research focus has been the synthesis and evaluation of derivatives as potential inhibitors of 15-lipoxygenase (15-LO), a target relevant to inflammatory and cardiovascular diseases. The study synthesized new derivatives, demonstrating their inhibitory activity against 15-LO. The compounds showing the best IC50 values indicate the relevance of such structures in developing treatments for diseases where 15-LO plays a significant role (Asghari et al., 2016).
Antitumor and Antimicrobial Activities
Research into the synthesis of pyrazolo[1,5-a]pyrimidines and related structures has revealed their potential in antitumor and antimicrobial applications. These compounds have been synthesized through various methods and evaluated for their biological activities, showing promise in the development of new therapeutic agents. The studies cover the synthesis of these compounds and their evaluation against various tumor cell lines and microbial species, highlighting their significant bioactivity and potential for further development into therapeutic agents (Shaaban et al., 2011; Abdel-Aziz et al., 2008).
Propiedades
IUPAC Name |
2-[3-(4-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-1-(4-phenylpiperazin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20FN7OS/c23-16-6-8-18(9-7-16)30-21-20(26-27-30)22(25-15-24-21)32-14-19(31)29-12-10-28(11-13-29)17-4-2-1-3-5-17/h1-9,15H,10-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWBUNWXAJLTLBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)CSC3=NC=NC4=C3N=NN4C5=CC=C(C=C5)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20FN7OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-(4-Fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-1-(4-phenylpiperazin-1-yl)ethanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Cyclopropyl-4-[(1,1,1-trifluoropropan-2-yl)oxy]pyrimidine](/img/structure/B2421817.png)

![2-[(2-Hydroxyethyl)amino]-5-nitrobenzoic acid](/img/structure/B2421821.png)
![N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]-2-naphthalen-1-ylacetamide](/img/structure/B2421822.png)

![N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-2-(2-methyl-1H-imidazol-1-yl)acetamide](/img/structure/B2421826.png)
![9-cyclohexyl-3-(2-ethoxyethyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2421828.png)
![N-(3,4-dichlorophenyl)-4-(imidazo[1,2-a]pyridin-3-ylmethyl)piperazine-1-carboxamide](/img/structure/B2421829.png)
![3-[3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]propan-1-amine](/img/structure/B2421830.png)
![N-(2-methoxy-2-(3-methoxyphenyl)ethyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2421831.png)

![(2E)-3-[(5-chloro-2-methoxyphenyl)amino]-2-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B2421835.png)

![2-(5,6-dimethyl-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl)sulfanyl-N-(2-methylphenyl)acetamide](/img/structure/B2421837.png)